molecular formula C12H12N4O3 B2710698 6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine CAS No. 497063-50-0

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

Cat. No. B2710698
CAS RN: 497063-50-0
M. Wt: 260.253
InChI Key: OYHBPHWBJAFIJX-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine, also known as DMNPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. DMNPY is a pyrimidine derivative that has a nitro group and a phenoxy group attached to its structure, making it a unique compound with various properties.

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research into nitropyrimidine analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, has revealed how these molecules can form hydrogen-bonded sheets and exhibit pi-stacking interactions, contributing to our understanding of molecular assembly and the design of molecular electronic devices. This knowledge can aid in the development of new materials with tailored properties (Glidewell et al., 2003).

Catalytic Oxidation

The study of catalyzed oxidation of amines, including primary and secondary amines, with hydrogen peroxide, opens avenues for the synthesis of nitrones, oximes, and azoxy compounds from amine substrates. Such reactions are crucial for creating intermediates used in various industrial and pharmaceutical applications (Yamazaki, 1997).

Molecular Electronics

Compounds containing nitroamine groups have demonstrated significant potential in molecular electronics. For example, molecules with a nitroamine redox center have been used in electronic devices to achieve negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in developing new electronic devices (Chen et al., 1999).

Directed Evolution for Catalytic Efficiency

The directed evolution of enzymes to enhance their catalytic efficiency towards nitrogen heterocycle substrates demonstrates the potential for biosynthesizing azoxy compounds, including those derived from aminopyrimidine compounds. This approach could be significant for producing industrially relevant compounds through biotechnological means (Xu et al., 2022).

properties

IUPAC Name

6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-3-4-8(2)9(5-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHBPHWBJAFIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

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